3-(Perfluoro-n-octyl)propenoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

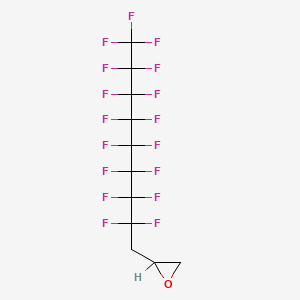

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F17O/c12-4(13,1-3-2-29-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXSIEIEXLGIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2C2OH3, C11H5F17O | |

| Record name | Oxirane, 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880415 | |

| Record name | 3-(Perfluorooctyl)-1,2-propenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38565-53-6 | |

| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38565-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038565536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Perfluorooctyl)-1,2-propenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-(Perfluoro-n-octyl)propenoxide (CAS: 38565-53-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, particularly peer-reviewed research, on 3-(Perfluoro-n-octyl)propenoxide is limited. This guide provides a comprehensive overview based on available data from chemical suppliers and extrapolates potential reactivity and biological activity from studies on structurally related fluorinated compounds.

Introduction

This compound, with the CAS number 38565-53-6, is a fluorinated epoxide.[1][2] Its structure combines a highly stable perfluorooctyl chain with a reactive epoxide ring. The perfluorinated tail imparts properties such as thermal stability, chemical inertness, and hydrophobicity, making it of interest as a surfactant and surface modifier in coatings, textiles, and electronics.[1] The epoxide group, a versatile functional group in organic synthesis, allows for a variety of chemical transformations. Additionally, this compound has been noted for its potential antibacterial properties.[2] This technical guide aims to consolidate the available physicochemical data, discuss its likely chemical reactivity based on related compounds, and explore its potential biological activities.

Physicochemical Properties

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference(s) |

| CAS Number | 38565-53-6 | [1][3] |

| Molecular Formula | C₁₁H₅F₁₇O | [1][3] |

| Molecular Weight | 476.13 g/mol | [3] |

| Appearance | Colorless liquid | [1][4] |

| Melting Point | 76-78 °C | |

| Boiling Point | 87 °C at 19 mmHg | [4] |

| Density | 1.712 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.32 | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Solubility | Soluble in Chloroform, Slightly Soluble in Methanol | [4] |

Chemical Reactivity and Synthesis

While specific experimental protocols for the synthesis of this compound are not detailed in publicly available literature, its structure suggests it is likely synthesized from a corresponding perfluorinated alkene via epoxidation.

The primary reactivity of this molecule is centered on the epoxide ring, which is susceptible to nucleophilic ring-opening reactions. The presence of the strongly electron-withdrawing perfluorooctyl group is expected to influence the regioselectivity of this reaction. In general, nucleophilic attack on epoxides can be catalyzed by either acid or base.

Expected Reactivity: Nucleophilic Ring-Opening

Fluorinated epoxides readily react with a variety of nucleophiles.[5][6] The reaction typically proceeds via an SN2 mechanism.[6] Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. Under acidic conditions, the reaction proceeds through a more carbocation-like transition state, and the nucleophile attacks the more substituted carbon. Given the structure of this compound, the attack would likely be at the terminal carbon of the epoxide.

A generalized scheme for the nucleophilic ring-opening of a fluorinated epoxide is presented below:

Caption: Generalized pathway for the nucleophilic ring-opening of this compound.

Potential Biological Activity: Antibacterial Properties

Several sources state that this compound has antibacterial properties, though specific studies on its mechanism of action are not available.[2] However, the antibacterial mechanisms of other fluorinated compounds and fluoride ions are well-documented and may provide insight into its potential modes of action.[7][8]

Postulated Antibacterial Mechanisms

The antibacterial action of fluorinated compounds can be multifaceted. Two prominent general mechanisms are:

-

Enzyme Inhibition: Fluoride ions are known to be potent inhibitors of several key metabolic enzymes in bacteria, such as enolase (a crucial enzyme in the glycolytic pathway) and proton-translocating F-ATPases.[7][8] It is plausible that the metabolism of this compound could release fluoride or that the intact molecule could interact with and inhibit essential bacterial enzymes.

-

Disruption of Cellular Processes: The lipophilic perfluoroalkyl chain could facilitate the molecule's transport across the bacterial cell membrane. Once inside, it could disrupt membrane integrity or interfere with other vital cellular processes. Some organofluorine compounds are known to generate reactive oxygen species (ROS) or damage bacterial DNA.[9]

The following diagram illustrates these generalized potential pathways for antibacterial action.

Caption: Postulated antibacterial mechanisms of action for a fluorinated compound.

Generalized Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are not available in the cited literature. However, for researchers interested in investigating its properties, the following section provides generalized, hypothetical workflows.

Hypothetical Workflow for Evaluating Antibacterial Activity

This workflow outlines a standard approach to screen a compound for antibacterial efficacy.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lanhaiindustry.com [lanhaiindustry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 38565-53-6 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Paediatrics: A Review of the Antibacterial Effect of Fluoride - Oral Health Group [oralhealthgroup.com]

- 9. Deciphering the Antibacterial Mechanisms of 5-Fluorouracil in Escherichia coli through Biochemical and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 3-(Perfluoro-n-octyl)propenoxide.

An In-depth Technical Guide on 3-(Perfluoro-n-octyl)propenoxide

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development and material science. It covers the compound's chemical identity, molecular weight, physicochemical properties, and primary applications.

Chemical Identity and Molecular Weight

This compound is a fluorinated epoxide compound.[1] Its unique structure, consisting of a reactive propylene oxide group and a stable perfluorinated tail, imparts a range of valuable properties.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane[3] |

| Synonyms | 3-Perfluorooctyl-1,2-epoxypropane, Perfluorooctyl propyl epoxide[1][4] |

| CAS Number | 38565-53-6[1][2][3][5][6] |

| Molecular Formula | C₁₁H₅F₁₇O[1][2][3][5][6] |

| EINECS Number | 254-006-5[5][6] |

The molecular weight of this compound is derived from its molecular formula, C₁₁H₅F₁₇O. The calculation, based on standard atomic weights, is detailed below.

Table 2: Molecular Weight Calculation

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

|---|---|---|---|---|

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Fluorine | F | 17 | 18.998 | 322.966 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | | | | 476.126 |

The calculated molecular weight is approximately 476.13 g/mol .[1][3][6]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2][6] The long perfluoro-n-octyl chain renders it thermally stable and chemically inert, while also providing excellent water and oil repellency.[2]

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Physical State | Liquid[6] |

| Melting Point | -21°C (lit.)[6] |

| Boiling Point | 87°C / 19 mmHg (lit.)[6] |

| Density | 1.714 g/cm³[6] |

| Flash Point | >113°C[6] |

| Solubility | Sparingly soluble in water[2] |

Applications and Synthesis

The dual functionality of this compound makes it a versatile compound in various industrial and research fields.

-

Surface Modifier : Due to its hydrophobic and oleophobic properties, it is primarily used as a surfactant and surface modifier in industries such as coatings, textiles, and electronics.[2]

-

Synthetic Building Block : The reactive epoxide ring allows it to serve as a precursor for introducing perfluoroalkyl groups into other molecules.[2] This is crucial for developing advanced materials with enhanced performance characteristics.[2]

-

Antibacterial Properties : Some sources indicate that the compound possesses antibacterial properties.[1]

The diagram below illustrates the relationship between the compound's structural components and its resulting properties and applications.

Caption: Structure-property relationships of this compound.

Experimental Protocols and Further Research

References

- 1. lanhaiindustry.com [lanhaiindustry.com]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane | C11H5F17O | CID 571982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. acubiochem.com [acubiochem.com]

An In-depth Technical Guide to 3-(Perfluoro-n-octyl)propenoxide

Chemical Formula: C₁₁H₅F₁₇O

This technical guide provides a comprehensive overview of 3-(Perfluoro-n-octyl)propenoxide, a fluorinated epoxide with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane, is a colorless liquid.[1][2] The presence of a highly fluorinated octyl chain imparts unique properties such as high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics, making it a valuable surfactant and surface modifier.[1] It is also recognized for its potential as a building block in the synthesis of other complex fluorinated molecules and possesses antibacterial properties.[1][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and in the design of experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₅F₁₇O | [1][2][3][4][5] |

| Molecular Weight | 476.13 g/mol | [1][2][3][4] |

| CAS Number | 38565-53-6 | [1][2][3][4][5] |

| Appearance | Colorless transparent liquid | [1][2] |

| Boiling Point | 87 °C @ 19 mmHg | [2][5] |

| Density | 1.712 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.32 |

Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the protons of the oxirane ring and the adjacent methylene group. |

| ¹³C NMR | Resonances for the carbon atoms of the oxirane ring, the methylene bridge, and the perfluorinated alkyl chain. |

| ¹⁹F NMR | A series of signals characteristic of the CF₃ and multiple CF₂ groups in the perfluorooctyl chain. |

| FT-IR | Characteristic absorption bands for C-O-C stretching of the epoxide ring, C-H stretching, and strong C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic fragmentation pattern. |

Synthesis Protocol

The synthesis of this compound can be achieved through the epoxidation of its corresponding alkene precursor, 1H,1H,2H-perfluoro-1-decene. A general and plausible experimental protocol is detailed below.

Materials

-

1H,1H,2H-Perfluoro-1-decene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfite (Na₂SO₃) solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H,1H,2H-perfluoro-1-decene in dichloromethane (DCM).

-

Addition of Oxidizing Agent: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting alkene.

-

Quenching the Reaction: Upon completion, the reaction mixture is cooled and quenched by the slow addition of a 10% sodium sulfite solution to reduce the excess peroxyacid.

-

Workup: The organic layer is separated and washed successively with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Antibacterial Activity Assay

The antibacterial properties of this compound can be evaluated using standard microbiological techniques such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (ca-MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This is then further diluted in ca-MHB to achieve the desired final inoculum concentration.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in ca-MHB in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial Assay Workflow Diagram

Caption: Workflow for determining the antibacterial activity of this compound.

Applications and Future Directions

The unique combination of properties of this compound makes it a compound of interest for several applications:

-

Surface Coatings: Its hydrophobic and oleophobic nature makes it an excellent candidate for creating water and oil repellent surfaces.

-

Surfactant: It can be used as a high-performance surfactant in various industrial processes.

-

Monomer for Fluoropolymers: The epoxide ring is a reactive functional group that can be opened to create novel fluorinated polymers with specialized properties.

-

Antimicrobial Agent: Its demonstrated antibacterial activity suggests potential applications in the development of new antimicrobial materials and coatings.

Further research into the biological activity of this compound and the development of efficient and scalable synthesis methods will be crucial for unlocking its full potential in these and other emerging applications.

References

In-Depth Technical Guide to the FTIR Analysis of 3-(Perfluoro-n-octyl)propenoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 3-(Perfluoro-n-octyl)propenoxide. This document details the characteristic spectral features of the molecule, a standard experimental protocol for its analysis, and a visual representation of the relationship between its molecular structure and infrared spectrum.

Introduction to this compound

This compound, with the chemical formula C11H5F17O, is a fluorinated epoxide.[1] Its structure consists of a highly fluorinated octyl chain attached to a propylene oxide (epoxide) ring. This unique combination of a perfluoroalkyl chain and a reactive epoxide group makes it a valuable building block in the synthesis of various fluorinated materials with applications in coatings, surfactants, and potentially in the pharmaceutical and biomedical fields. FTIR spectroscopy is a powerful analytical technique for the structural characterization of this compound, providing a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

Quantitative FTIR Data

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its C-F, C-O, C-H, and epoxide ring bonds. The following table summarizes the key absorption peaks and their corresponding functional group assignments.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| ~2950 - 3000 | C-H (in CH and CH₂) | Stretching |

| ~1470 | CH₂ | Scissoring |

| ~1350 - 1100 | C-F (in CF₂ and CF₃) | Stretching (strong, complex bands) |

| ~1250 | Epoxide Ring | Ring Vibration ("breathing") |

| ~900 | Epoxide Ring | Asymmetric Ring Deformation |

| ~840 | Epoxide Ring | Symmetric Ring Deformation |

Experimental Protocol for FTIR Analysis

This section outlines a detailed methodology for obtaining the FTIR spectrum of this compound, which is a liquid at room temperature. The neat liquid sampling technique is most appropriate.

Objective: To obtain a high-quality infrared spectrum of neat this compound for structural elucidation and quality control.

Materials:

-

This compound sample

-

FTIR Spectrometer (e.g., equipped with a DTGS detector)

-

Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)

-

Pasteur pipettes

-

Appropriate solvent for cleaning (e.g., acetone or isopropanol, spectroscopic grade)

-

Lens paper

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan to obtain a reference spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Carefully clean the surfaces of the two IR-transparent windows of the demountable liquid cell with a suitable solvent and dry them with lens paper. Handle the windows by their edges to avoid contamination.

-

Using a clean Pasteur pipette, place a small drop of the this compound sample onto the center of one of the windows.

-

Carefully place the second window on top of the first, allowing the liquid to spread evenly and form a thin film between the two plates. Avoid introducing air bubbles.

-

Place the assembled cell into the sample holder of the FTIR spectrometer.

-

-

Data Acquisition:

-

Set the desired spectral acquisition parameters. Typical parameters include:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

Correlate the observed absorption peaks with the known vibrational frequencies of the functional groups present in this compound.

-

-

Cleaning:

-

After analysis, disassemble the liquid cell and clean the windows thoroughly with an appropriate solvent to remove all traces of the sample.

-

Store the windows in a desiccator to protect them from moisture.

-

Visualizing the Analysis and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the molecular structure of this compound and its characteristic FTIR peaks.

Caption: Experimental workflow for the FTIR analysis of this compound.

Caption: Correlation of molecular structure with key FTIR absorption peaks.

References

Mass Spectrometry of 3-(Perfluoro-n-octyl)propenoxide: A Theoretical and Predictive Technical Guide

Disclaimer: As of the latest literature review, specific experimental mass spectrometry data for 3-(Perfluoro-n-octyl)propenoxide (CAS No. 38565-53-6) is not publicly available. This guide, therefore, presents a theoretical and predictive analysis based on the well-established fragmentation patterns of perfluorinated compounds and epoxides. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing insights into the expected mass spectrometric behavior of this compound and a framework for its analysis.

Introduction

This compound is a fluorinated epoxide with the chemical formula C₁₁H₅F₁₇O and a molecular weight of 476.13 g/mol .[1][2] Its structure combines a highly fluorinated alkyl chain with a reactive epoxide ring, making its mass spectrometric fragmentation of significant interest for structural elucidation and quantification. This document outlines the predicted fragmentation pathways, proposes a suitable analytical workflow, and provides hypothetical experimental protocols for the analysis of this compound by mass spectrometry.

Predicted Fragmentation Pathways

The mass spectrometric fragmentation of this compound is anticipated to be driven by the characteristic behaviors of both the perfluoroalkyl chain and the epoxide ring. Electron ionization (EI) is expected to induce initial fragmentation, leading to a series of characteristic product ions.

The fragmentation of perfluorinated compounds is known to proceed through the cleavage of C-C bonds and the elimination of CF₂ and CF₃ radicals. For epoxides, a common fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxirane ring.

Based on these principles, a primary fragmentation pathway for this compound is proposed to involve the initial homolytic cleavage of the C-C bond between the propyl group and the perfluorooctyl chain. This would be followed by further fragmentation of the resulting ions.

// Node Definitions M [label="this compound\n(M)\nm/z 476", fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="[C₈F₁₇CH₂CH(O)CH₂]⁺\n(Molecular Ion, M⁺)\nm/z 476", fillcolor="#F1F3F4", fontcolor="#202124"]; F2 [label="[C₈F₁₇CH₂]⁺\nm/z 431", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3 [label="[M - C₈F₁₇]⁺\n[CH₂CH(O)CH₂]⁺\nm/z 45", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F4 [label="[C₇F₁₅]⁺\nm/z 381", fillcolor="#FBBC05", fontcolor="#202124"]; F5 [label="[C₆F₁₃]⁺\nm/z 331", fillcolor="#34A853", fontcolor="#FFFFFF"]; F6 [label="[CF₃]⁺\nm/z 69", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions M -> F1 [label="Ionization (EI)", color="#202124"]; F1 -> F2 [label="α-cleavage", color="#4285F4"]; F1 -> F3 [label="β-cleavage", color="#EA4335"]; F2 -> F4 [label="- CF₂", color="#FBBC05"]; F4 -> F5 [label="- CF₂", color="#34A853"]; F2 -> F6 [label="Fragmentation", color="#5F6368"];

// Invisible edges for layout {rank=same; M; F1;} {rank=same; F2; F3;} {rank=same; F4; F6;} {rank=same; F5;} }

Caption: A General Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide provides a theoretical framework for understanding the mass spectrometric behavior of this compound. The predicted fragmentation patterns and proposed analytical methodologies offer a starting point for researchers developing methods for the identification and quantification of this compound. Experimental verification of these theoretical predictions is a necessary next step to fully characterize its mass spectrometric properties. The provided workflows and protocols are intended to be adaptable to specific instrumentation and research objectives.

References

The Chemical Reactivity of 3-(Perfluoro-n-octyl)propenoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluoro-n-octyl)propenoxide, a member of the fluorinated epoxide family, is a molecule of significant interest due to the unique properties conferred by its perfluoroalkyl chain. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, drawing upon established principles of epoxide chemistry and available data on structurally similar perfluoroalkyl epoxides. The presence of the electron-withdrawing perfluorooctyl group significantly influences the reactivity of the epoxide ring, making it a versatile building block in the synthesis of advanced materials and potential pharmaceutical intermediates. This document outlines key reactions, including nucleophilic ring-opening and polymerization, and provides detailed, albeit sometimes analogous, experimental protocols and quantitative data to guide further research and application.

Core Chemical Properties

Before delving into its reactivity, a summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 38565-53-6 | [1][2] |

| Molecular Formula | C₁₁H₅F₁₇O | [1] |

| Molecular Weight | 476.13 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 87 °C at 19 mmHg | [3] |

| Density | 1.714 g/mL at 25 °C | [3] |

| Solubility | Soluble in chloroform, slightly soluble in methanol | [2] |

Chemical Reactivity: An Overview

The reactivity of this compound is dominated by the strained three-membered oxirane ring. The significant ring strain, combined with the polarization of the carbon-oxygen bonds, makes the epoxide susceptible to ring-opening reactions by a variety of nucleophiles and electrophiles. The long perfluoro-n-octyl chain is chemically robust and generally unreactive under typical reaction conditions, primarily exerting a strong electron-withdrawing inductive effect.

Nucleophilic Ring-Opening Reactions

The core reactivity of this compound involves the nucleophilic attack on one of the two carbon atoms of the epoxide ring. This reaction can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions.

Workflow for Nucleophilic Ring-Opening

Caption: General workflow for the nucleophilic ring-opening of this compound.

1. Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the reaction proceeds via an S(_N)2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, leading to the formation of a secondary alcohol.

Regioselectivity of Base-Catalyzed Ring-Opening

Caption: Mechanism of base-catalyzed nucleophilic attack on the epoxide.

Experimental Protocol: Reaction with Morpholine (Analogous to Perfluoroalkyl Diepoxides)[4]

A study on diepoxides with perfluoroalkane spacers demonstrated complete regioselectivity in the ring-opening reaction with morpholine.[4] A similar outcome is expected for this compound.

-

Reactants: To a solution of this compound (1.0 mmol) in a suitable solvent such as THF (10 mL), add morpholine (1.2 mmol).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding amino alcohol.

Expected Quantitative Data

| Nucleophile | Product | Yield (%) | Regioselectivity |

| Morpholine | 1-morpholino-3-(perfluorooctyl)propan-2-ol | >95 | Terminal attack |

| Methanol | 1-methoxy-3-(perfluorooctyl)propan-2-ol (with sodium methoxide) | High | Terminal attack |

| Thiophenol | 1-(phenylthio)-3-(perfluorooctyl)propan-2-ol (with sodium thiophenoxide) | High | Terminal attack |

2. Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state (similar to an S(_N)1 mechanism).

Regioselectivity of Acid-Catalyzed Ring-Opening

Caption: Mechanism of acid-catalyzed nucleophilic attack on the epoxide.

Experimental Protocol: Reaction with Methanol (General Procedure)

-

Reactants: Dissolve this compound (1.0 mmol) in methanol (10 mL).

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid like boron trifluoride etherate.

-

Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution), extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography.

Expected Quantitative Data

| Nucleophile | Catalyst | Product | Yield (%) | Regioselectivity |

| Methanol | H₂SO₄ | 2-methoxy-3-(perfluorooctyl)propan-1-ol | High | Internal attack |

| Water | HClO₄ | 3-(perfluorooctyl)propane-1,2-diol | High | Internal attack |

| Acetic Acid | BF₃·OEt₂ | 2-acetoxy-3-(perfluorooctyl)propan-1-ol | High | Internal attack |

Polymerization Reactions

The ability of the epoxide ring to undergo ring-opening polymerization makes this compound a valuable monomer for the synthesis of fluorinated polyethers. These polymers are expected to exhibit low surface energy, high thermal stability, and chemical resistance. Both cationic and anionic polymerization methods are, in principle, applicable.

Workflow for Ring-Opening Polymerization

Caption: General workflow for the ring-opening polymerization of this compound.

1. Anionic Ring-Opening Polymerization

Anionic polymerization of fluorinated epoxides can be initiated by strong nucleophiles such as alkoxides or organometallic reagents. The polymerization of perfluoroalkyl-substituted epoxides has been achieved using a combination of an ammonium salt and triisobutylaluminum as a catalyst system.[5]

Experimental Protocol: Anionic Polymerization (Analogous Procedure)[5]

-

Initiator Preparation: In a dry, inert atmosphere, prepare the initiator system by reacting a suitable initiator salt (e.g., a quaternary ammonium salt) with triisobutylaluminum in an anhydrous non-coordinating solvent like toluene or cyclohexane.

-

Polymerization: Cool the initiator solution to a low temperature (e.g., -30 °C to 0 °C). Add the this compound monomer dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the polymerization by observing the increase in viscosity of the reaction mixture.

-

Termination and Isolation: Terminate the polymerization by adding a proton source (e.g., acidified methanol). Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Expected Polymer Properties

| Initiator System | Solvent | Molar Mass ( g/mol ) | Polydispersity Index (PDI) |

| Quaternary Ammonium Salt / i-Bu₃Al | Toluene | 5,000 - 20,000 | 1.1 - 1.5 |

2. Cationic Ring-Opening Polymerization

Cationic polymerization is typically initiated by strong acids or Lewis acids. The propagating species is a tertiary oxonium ion. Photoinitiators can also be employed for UV-curable formulations.

Experimental Protocol: Cationic Polymerization (General Procedure)

-

Initiation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the this compound monomer in a dry, non-nucleophilic solvent (e.g., dichloromethane). Cool the solution to the desired temperature (e.g., 0 °C). Add a cationic initiator, such as boron trifluoride etherate or a diaryliodonium salt photoinitiator.

-

Propagation: Allow the polymerization to proceed with stirring. If a photoinitiator is used, expose the mixture to UV radiation.

-

Termination and Isolation: Terminate the reaction by adding a nucleophilic quenching agent (e.g., ammonia in methanol). Isolate the polymer by precipitation, followed by filtration and drying.

Expected Polymer Properties

| Initiator | Solvent | Molar Mass ( g/mol ) | PDI |

| BF₃·OEt₂ | Dichloromethane | 2,000 - 10,000 | >1.5 |

| Diaryliodonium Salt (UV) | Neat or Solvent | Crosslinked network | N/A |

Summary and Outlook

The chemical reactivity of this compound is characteristic of a strained epoxide ring, significantly influenced by the strong electron-withdrawing nature of the perfluorooctyl substituent. It readily undergoes nucleophilic ring-opening reactions, with the regioselectivity being controllable by the choice of acidic or basic catalysis. Furthermore, its ability to polymerize via both anionic and cationic mechanisms opens avenues for the development of novel fluorinated polymers with tailored properties. While specific experimental data for this particular molecule remains scarce in publicly accessible literature, the reactivity of analogous perfluoroalkyl epoxides provides a solid foundation for predicting its chemical behavior and for designing synthetic strategies. Further research into the specific reaction kinetics and optimization of polymerization conditions for this compound is warranted to fully exploit its potential in materials science and other advanced applications.

References

Thermal Stability of 3-(Perfluoro-n-octyl)propenoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3-(Perfluoro-n-octyl)propenoxide. While direct experimental data on the thermal decomposition of this specific compound is limited in publicly available literature, this document synthesizes information on the thermal behavior of structurally similar perfluorinated compounds to infer its stability profile. This guide also presents detailed, hypothetical experimental protocols for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, potential thermal decomposition pathways are discussed based on established mechanisms for other perfluorinated substances. This document aims to serve as a valuable resource for researchers and professionals working with or considering the use of this and other fluorinated epoxides in applications where thermal stability is a critical parameter.

Introduction

This compound is a fluorinated epoxide that possesses a unique combination of a reactive epoxide ring and a stable perfluorinated alkyl chain. This structure imparts desirable properties such as high chemical inertness and thermal stability.[1] Such compounds are of significant interest in various fields, including materials science and drug development, where they can be used as building blocks for complex molecules, surface modifiers, and in the synthesis of specialty polymers.[1] Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application, particularly in processes that involve elevated temperatures.

This guide provides an in-depth analysis of the expected thermal behavior of this compound. Due to the scarcity of direct experimental data for this specific molecule, this document leverages data from analogous perfluorinated compounds to provide a robust theoretical framework.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions and for designing appropriate experimental setups for its analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₅F₁₇O | [2] |

| Molecular Weight | 476.13 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 87 °C at 19 mmHg | [3] |

| Density | Not available | |

| CAS Number | 38565-53-6 | [2] |

Expected Thermal Stability and Decomposition Pathways

Perfluoroalkyl substances (PFAS) are known for their high thermal stability, which generally increases with the length of the perfluorinated carbon chain.[4] However, the presence of functional groups can influence the onset of decomposition. For instance, perfluorinated carboxylic acids (PFCAs) have been observed to start decomposing at temperatures as low as 200 °C.[4] Given that this compound contains a reactive epoxide ring, its decomposition may be initiated at a lower temperature compared to a simple perfluorinated alkane of similar chain length.

The thermal decomposition of perfluorinated compounds often proceeds through radical-mediated mechanisms.[5] The initial step is typically the homolytic cleavage of the weakest bond in the molecule. In the case of this compound, this could be a C-C bond adjacent to the epoxide ring or the C-O bonds within the ring itself.

A plausible decomposition pathway is illustrated in the diagram below.

Figure 1. A potential thermal decomposition pathway for this compound.

This proposed mechanism suggests that upon heating, the initial bond scission leads to the formation of highly reactive radical species. These radicals can then undergo a series of propagation and rearrangement reactions, leading to the formation of various smaller, volatile fluorinated compounds and shorter-chain perfluorinated radicals and alkenes. These products can further fragment at higher temperatures.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a systematic study using TGA and DSC is required. The following sections outline detailed hypothetical protocols for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify the mass loss at different stages of decomposition.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Figure 2. A typical experimental workflow for Thermogravimetric Analysis (TGA).

Data Presentation: The results from the TGA analysis should be summarized in a table as follows:

| Parameter | Value (°C) |

| T_onset (Onset of Decomposition) | |

| T_10% (Temperature at 10% mass loss) | |

| T_50% (Temperature at 50% mass loss) | |

| Peak Decomposition Temperature(s) (from DTG) | |

| Residue at 600 °C (%) |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, boiling, and decomposition.

Objective: To identify the boiling point and any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Figure 3. A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Data Presentation: The key thermal transitions observed in the DSC analysis should be presented in a table:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Boiling | |||

| Decomposition (Exotherm) |

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the scientific literature, this technical guide provides a comprehensive theoretical framework based on the known behavior of analogous perfluorinated compounds. The compound is expected to exhibit high thermal stability, though the presence of the epoxide functionality may lower its decomposition temperature compared to fully saturated perfluoroalkanes. The proposed TGA and DSC protocols offer a clear roadmap for the experimental determination of its thermal properties. The insights provided in this guide are intended to assist researchers and professionals in the safe and effective application of this and similar fluorinated epoxides in their work. Further experimental investigation is crucial to validate the theoretical considerations presented herein.

References

Technical Guide: Solubility Characteristics of 3-(Perfluoro-n-octyl)propenoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Perfluoro-n-octyl)propenoxide. Due to the limited availability of public quantitative data, this guide outlines the known qualitative solubility and provides detailed experimental protocols for determining precise solubility values. Illustrative data is presented to guide researchers in their experimental design and data presentation.

Introduction to this compound

This compound is a fluorinated epoxide compound. Its chemical structure, featuring a highly fluorinated carbon chain attached to a reactive epoxide ring, imparts unique properties, including low surface energy and chemical resistance. Understanding its solubility is crucial for its application in various fields, including as a monomer for fluorinated polymers, a surface modifier, and in the synthesis of specialized pharmaceutical intermediates.

Solubility Profile

The solubility of this compound is dictated by its perfluorinated tail, which makes it hydrophobic and lipophobic, and the polar epoxide ring. Based on available information, the qualitative solubility in common solvents is summarized below.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Sparingly Soluble[1] | < 0.1 (Illustrative) |

| Chloroform | Soluble[2][3] | > 10 (Illustrative) |

| Methanol | Slightly Soluble[3] | 0.1 - 1.0 (Illustrative) |

| Hexane | Likely Soluble (Illustrative) | > 5 (Illustrative) |

| Acetone | Likely Soluble (Illustrative) | > 5 (Illustrative) |

Note: The quantitative solubility values are illustrative examples and should be determined experimentally.

Experimental Protocols for Solubility Determination

The following protocols describe methods to quantitatively determine the solubility of this compound in various solvents. The choice of method depends on the expected solubility range.

General Materials and Equipment

-

This compound (high purity)

-

Solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Detailed Methodology: Shake-Flask Method

This method is suitable for determining solubility in organic solvents where the solubility is expected to be moderate to high.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in the solvent phase remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the separation of the undissolved compound.

-

To ensure complete separation of the excess undissolved epoxide, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a solvent-compatible filter (e.g., PTFE) to remove any remaining micro-droplets of the undissolved compound.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-MS method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from GC-MS (g/mL) × Dilution Factor) × 100

-

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to the solubility characteristics of a single compound, a logical diagram can illustrate the factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use. While qualitative data suggests it is soluble in non-polar aprotic solvents and sparingly soluble in polar protic solvents, quantitative determination is essential for specific applications. The experimental protocols provided in this guide offer a robust framework for researchers to obtain reliable and reproducible solubility data. This information is vital for formulation development, reaction optimization, and toxicological assessments in the fields of materials science and drug development.

References

Methodological & Application

Applications of 3-(Perfluoro-n-octyl)propenoxide in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluoro-n-octyl)propenoxide is a fluorinated epoxide monomer that serves as a critical building block in the synthesis of specialized polymers. Its unique structure, featuring a reactive oxirane ring and a long, hydrophobic, and oleophobic perfluoro-n-octyl side chain, imparts exceptional properties to the resulting polymers. These properties include extremely low surface energy, high thermal and chemical stability, and unique self-assembly characteristics. These attributes make polymers derived from this compound highly valuable for a range of advanced applications, including the development of superhydrophobic and oleophobic coatings, low-friction surfaces, advanced dielectrics, and specialized materials for biomedical devices and drug delivery systems.

This document provides detailed application notes and experimental protocols for the polymerization of this compound, offering researchers and professionals a guide to harnessing its potential in polymer chemistry.

Key Applications

Polymers synthesized from this compound, hereafter referred to as poly(PFPO), exhibit a unique combination of properties that make them suitable for various high-performance applications:

-

Low Surface Energy Coatings: The high density of fluorine atoms on the polymer's side chains results in surfaces with exceptionally low surface energy. This translates to coatings with extreme water and oil repellency (superhydrophobicity and oleophobicity), which are valuable for anti-fouling, anti-icing, and self-cleaning surfaces.

-

Surface Modification: The introduction of PFPO as a comonomer or as a graft onto other polymer backbones can dramatically alter the surface properties of the bulk material, imparting fluoropolymer-like characteristics to conventional polymers.

-

Advanced Dielectrics: The low polarizability of the C-F bond contributes to a low dielectric constant, making these materials promising for applications in microelectronics as insulating layers.

-

Biomedical Materials: The inertness and low surface energy of poly(PFPO) can reduce protein adsorption and cell adhesion, making it a candidate for coatings on biomedical implants and devices to improve biocompatibility.

-

Lubricious Surfaces: The perfluoroalkyl side chains can self-assemble to create low-friction surfaces, which is advantageous for applications requiring high lubricity.

Data Presentation

While specific quantitative data for the homopolymer of this compound is not extensively available in open literature, the following table presents expected properties based on the polymerization of analogous long-chain perfluoroalkyl epoxides. These values should be considered as a general guideline for researchers.

| Property | Expected Value/Range | Significance |

| Monomer | ||

| Chemical Formula | C₁₁H₅F₁₇O | High fluorine content is key to the unique properties. |

| Molecular Weight | 476.13 g/mol | Important for stoichiometric calculations in polymerization. |

| Polymer (poly(PFPO)) | ||

| Molecular Weight (Mn) | 5,000 - 50,000 g/mol (Tunable) | Influences mechanical properties and solution viscosity. Can be controlled by the initiator-to-monomer ratio in living polymerizations. |

| Polydispersity Index (PDI) | < 1.2 (for controlled polymerization) | A low PDI indicates a well-controlled polymerization process, leading to polymers with uniform chain lengths and predictable properties. |

| Glass Transition Temp. (Tg) | -20°C to 10°C (Estimated) | Determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| Thermal Decomposition Temp. | > 300°C | Indicates high thermal stability, suitable for applications requiring high-temperature resistance. |

| Water Contact Angle | > 120° | A high contact angle signifies superhydrophobicity, indicating excellent water repellency. |

| Surface Energy | < 15 mN/m | Extremely low surface energy is responsible for both hydrophobic and oleophobic properties. |

Experimental Protocols

The polymerization of this compound can be achieved through several methods, with anionic and cationic ring-opening polymerizations being the most prominent. Below are detailed protocols for these key experiments.

Protocol 1: Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of fluorinated epoxides can be effectively initiated by fluoride ions in an aprotic polar solvent. This method often proceeds in a living manner, allowing for good control over molecular weight and a narrow molecular weight distribution.

Materials:

-

This compound (PFPO), freshly distilled

-

Cesium fluoride (CsF) or Potassium fluoride (KF), dried under vacuum at 150°C for 24 hours

-

Tetraglyme (tetraethylene glycol dimethyl ether), anhydrous

-

Anhydrous toluene

-

Methanol

-

Argon or Nitrogen gas (high purity)

-

Schlenk line and glassware (oven-dried)

Procedure:

-

Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add cesium fluoride (or potassium fluoride) and anhydrous tetraglyme. Stir the suspension at room temperature for at least 1 hour to ensure good dispersion of the fluoride salt.

-

Monomer Addition: In a separate flame-dried Schlenk flask, dissolve the desired amount of this compound in anhydrous toluene.

-

Polymerization: Using a cannula, slowly transfer the monomer solution to the initiator suspension under vigorous stirring. The reaction is typically carried out at a temperature between 0°C and room temperature.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR or FT-IR to observe the disappearance of the epoxide protons or the epoxide ring vibrational bands, respectively.

-

Termination: Once the desired conversion is reached (typically after 24-48 hours), terminate the polymerization by adding an excess of methanol to protonate the propagating alkoxide chain ends.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol or hexane. The choice of non-solvent may require some optimization.

-

Isolation and Drying: Collect the precipitated polymer by filtration or decantation, wash it several times with the non-solvent, and dry it under vacuum at 40-50°C to a constant weight.

-

Characterization: Characterize the resulting polymer for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC), its chemical structure by ¹H and ¹⁹F NMR spectroscopy, and its thermal properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of epoxides is typically initiated by strong Lewis acids or photoinitiators. This method can also provide good control over the polymerization process.

Materials:

-

This compound (PFPO), freshly distilled

-

Boron trifluoride diethyl etherate (BF₃·OEt₂), as initiator

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Argon or Nitrogen gas (high purity)

-

Schlenk line and glassware (oven-dried)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the desired amount of this compound in anhydrous dichloromethane.

-

Initiation: Cool the monomer solution to 0°C using an ice bath. Slowly add the required amount of boron trifluoride diethyl etherate initiator via a syringe. The initiator-to-monomer ratio will determine the target molecular weight.

-

Polymerization: Allow the reaction to proceed at 0°C to room temperature with continuous stirring. The reaction time can vary from a few hours to 24 hours depending on the desired conversion.

-

Monitoring the Reaction: Similar to the anionic polymerization, monitor the reaction progress by techniques such as ¹H NMR or FT-IR.

-

Termination: Terminate the polymerization by adding an excess of methanol.

-

Purification and Isolation: Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane), collect the precipitate, wash, and dry under vacuum.

-

Characterization: Characterize the polymer using GPC, NMR, DSC, and TGA as described in the anionic polymerization protocol.

Mandatory Visualizations

Caption: General workflow for the ring-opening polymerization of this compound.

Caption: Simplified signaling pathways for anionic and cationic ring-opening polymerization of PFPO.

Application Notes and Protocols for Surface Modification Using 3-(Perfluoro-n-octyl)propenoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluoro-n-octyl)propenoxide is a fluorinated epoxide compound utilized for creating low-energy surfaces with highly hydrophobic and oleophobic properties.[1] Its perfluoro-n-octyl tail provides excellent water and oil repellency, making it a valuable agent for surface modification in various applications, including coatings, textiles, electronics, and microfluidics.[1] This document provides detailed application notes and protocols for the use of this compound in surface modification, aimed at researchers, scientists, and professionals in drug development.

The epoxide ring of this compound allows it to react with various functional groups on a substrate, such as hydroxyl (-OH) or amine (-NH2) groups, forming a stable covalent bond. This reaction ensures the durability of the hydrophobic coating. The modification process typically involves the ring-opening of the epoxide, which can be catalyzed by either acidic or basic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C11H5F17O | [1] |

| Molecular Weight | 476.13 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 87 °C at 19 mmHg | |

| Density | 1.714 g/mL at 25 °C |

Data Presentation: Surface Properties after Modification

The following tables summarize the expected surface properties after modification with perfluoroalkyl compounds, including fluorinated epoxides. While specific data for this compound is limited in publicly available literature, the data from analogous compounds provide a strong indication of the expected performance.

Table 1: Water Contact Angles on Surfaces Modified with Perfluoroalkyl Epoxides

| Fluorinated Epoxide Concentration (wt%) | Advancing Water Contact Angle (°) |

| 0 | 76 |

| 0.5 | ~95 |

| 1.0 | ~105 |

| 1.5 | ~108 |

| >1.5 | up to 120 |

Data generalized from studies on similar perfluoroalkyl epoxides in an epoxy-amine formulation. The exact contact angle will depend on the substrate, curing conditions, and the specific fluorinated epoxide used.[1]

Table 2: Surface Energy of Coatings Modified with Fluorinated Compounds

| Fluorinated Additive | Surface Free Energy (mN/m) |

| None | > 40 |

| Fluorinated Acrylates | 10 - 20 |

| Perfluoroalkyl Epoxides | ~15 |

| Fluorinated Polyurethanes | 18 - 25 |

This table presents typical surface energy values achieved with different classes of fluorinated additives. Lower surface energy corresponds to higher hydrophobicity and oleophobicity.

Experimental Protocols

The following protocols are generalized procedures for surface modification using fluorinated epoxides like this compound. Researchers should optimize these protocols for their specific substrates and applications.

Protocol 1: Surface Modification of Hydroxyl-Terminated Surfaces (e.g., Glass, Silicon Dioxide)

This protocol describes the modification of surfaces rich in hydroxyl groups, which can react with the epoxide ring of this compound.

Materials:

-

Substrate with hydroxyl groups (e.g., glass slide, silicon wafer)

-

This compound

-

Anhydrous toluene or other aprotic solvent

-

Acid or base catalyst (e.g., triethylamine, acetic acid) - optional, but can accelerate the reaction

-

Isopropanol

-

Deionized water

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrate by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water.

-

Dry the substrate under a stream of nitrogen gas.

-

To enhance the density of hydroxyl groups, the substrate can be treated with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrate extensively with deionized water and dry under a nitrogen stream.

-

-

Preparation of Coating Solution:

-

In a clean, dry glass vial, prepare a solution of this compound in anhydrous toluene. A typical concentration range is 0.1% to 2% (w/v).

-

If using a catalyst, add a small amount (e.g., 0.1% v/v) to the solution.

-

-

Surface Coating:

-

Immerse the cleaned and dried substrate in the coating solution for a predetermined time (e.g., 1 to 24 hours) at room temperature or elevated temperature (e.g., 50-80 °C) to accelerate the reaction. The optimal time and temperature should be determined experimentally.

-

Alternatively, the solution can be applied by spin-coating, dip-coating, or spraying.

-

-

Rinsing and Curing:

-

Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unreacted this compound.

-

Rinse with isopropanol and finally with deionized water.

-

Dry the coated substrate under a stream of nitrogen gas.

-

Cure the coated substrate in an oven at a temperature compatible with the substrate material (e.g., 100-120 °C) for 1-2 hours to ensure complete reaction and a stable coating.

-

Protocol 2: Characterization of the Modified Surface

1. Contact Angle Measurement:

-

Measure the static water contact angle using a goniometer to assess the hydrophobicity of the surface.

-

Dispense a small droplet (e.g., 5 µL) of deionized water onto the modified surface.

-

Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

-

Measurements of advancing and receding contact angles can also be performed to assess contact angle hysteresis and surface homogeneity.

2. X-ray Photoelectron Spectroscopy (XPS):

-

XPS can be used to confirm the presence of the fluorinated coating on the surface.

-

Acquire high-resolution spectra of the C 1s and F 1s regions.

-

The presence of a strong F 1s peak and characteristic C-F peaks in the C 1s spectrum (e.g., CF2, CF3) confirms the successful modification.

-

The atomic concentration of fluorine can be quantified to assess the coating density.[2]

Visualizations

Caption: Experimental workflow for surface modification.

Caption: Simplified reaction mechanism.

Safety Precautions

-

This compound is classified as a skin and eye irritant.[3]

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Water Contact Angle | Incomplete surface reaction | Increase reaction time or temperature. Consider using a catalyst. Ensure the substrate surface was properly cleaned and activated. |

| Insufficient concentration of coating solution | Increase the concentration of this compound in the solution. | |

| Inconsistent Coating | Uneven application of the coating solution | Optimize the coating method (e.g., spin-coating speed, immersion time). Ensure the substrate is fully submerged during dip-coating. |

| Contamination of the substrate or solution | Use high-purity solvents and reagents. Ensure thorough cleaning of the substrate. | |

| Poor Adhesion of the Coating | Inadequate curing | Increase curing time or temperature. |

| Lack of reactive groups on the substrate | Pre-treat the substrate to introduce functional groups (e.g., plasma treatment, UV/ozone). |

Conclusion

This compound is an effective reagent for creating hydrophobic and oleophobic surfaces. By following the generalized protocols and considering the key parameters outlined in these application notes, researchers can successfully modify a variety of substrates. The resulting low-energy surfaces have significant potential in diverse fields, including the development of self-cleaning coatings, anti-fouling materials, and advanced microfluidic devices for drug discovery and diagnostics. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the desired surface properties.

References

Application Notes and Protocols: 3-(Perfluoro-n-octyl)propenoxide as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluoro-n-octyl)propenoxide is a fluorinated, non-ionic surfactant featuring a hydrophobic perfluorooctyl tail and a hydrophilic epoxide head group.[1] Its structure imparts unique properties, including high surface activity, thermal stability, and chemical inertness, making it a valuable tool in various research and industrial applications.[1]

In the context of drug development, fluorinated surfactants are of particular interest for their ability to self-assemble into micelles in aqueous media. These micelles can encapsulate poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their solubility, stability, and bioavailability.[2][3][4] The lipophilic nature of the fluorinated core of the micelles provides a favorable environment for hydrophobic drugs.[2] This document provides an overview of the properties of this compound and detailed protocols for its characterization and application in drug formulation.

Physicochemical and Surfactant Properties

The following tables summarize the key physicochemical properties of this compound and representative surfactant characteristics for a comparable short-chain fluorinated surfactant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 38565-53-6 | [6] |

| Molecular Formula | C₁₁H₅F₁₇O | [6] |

| Molecular Weight | 476.13 g/mol | [6] |

| IUPAC Name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane | [7] |

| Appearance | Clear liquid | [5][8] |

| Density | 1.712 - 1.714 g/mL at 25°C | [6][9] |

| Boiling Point | 87°C at 19 mmHg | [6][9] |

| Refractive Index (n 20/D) | 1.32 | [5][8] |

| Solubility | Soluble in Chloroform, Slightly Soluble in Methanol | [5][8] |

Table 2: Representative Surfactant Properties (Data for 6:2 FTESNa)

| Property | Value | Reference(s) |

| Critical Micelle Concentration (CMC) | 2.2 g/L (approx. 4.6 mM) | [5] |

| Surface Tension at CMC (γcmc) | 17.6 mN/m | [5] |

Mechanism of Action in Drug Solubilization

As an amphiphilic molecule, this compound's primary mechanism for enhancing drug solubility is through the formation of micelles above its CMC. The hydrophobic perfluorinated tails aggregate to form a core, shielded from the aqueous environment by the hydrophilic epoxide head groups. This creates a "nanocontainer" that can encapsulate hydrophobic drug molecules, effectively dispersing them in water. This action is a physical mechanism of solubilization, not a modulation of biological signaling pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Surface Activity, and Foamability of Two Short-Chain Fluorinated Sulfonate Surfactants with Ether Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. ERIC - EJ1113953 - Determination of Surface Tension of Surfactant Solutions through Capillary Rise Measurements: An Image-Processing Undergraduate Laboratory Experiment, Journal of Chemical Education, 2016-Sep [eric.ed.gov]

- 8. This compound | 38565-53-6 [m.chemicalbook.com]

- 9. tegewa.de [tegewa.de]

Experimental protocols involving 3-(Perfluoro-n-octyl)propenoxide.

A comprehensive overview of experimental applications and methodologies for researchers, scientists, and drug development professionals.

Introduction

3-(Perfluoro-n-octyl)propenoxide is a fluorinated organic compound of interest in various research and development sectors due to the unique properties conferred by its perfluorooctyl group. This document provides an overview of its potential applications and detailed experimental protocols. The perfluoroalkyl chain imparts significant hydrophobicity, chemical stability, and biological activity, making it a valuable subject for investigation in materials science and biomedicine.

Application Notes

Due to its chemical structure, this compound is investigated for its potential role as a precursor in the synthesis of fluorinated polymers and as a biologically active agent. The epoxide ring is a reactive site for nucleophilic addition, allowing for the introduction of various functional groups. The perfluorooctyl chain, a well-known component of per- and polyfluoroalkyl substances (PFAS), is associated with a range of biological effects, including the activation of nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα).

Potential Research Applications:

-

Polymer Synthesis: As a monomer for the creation of specialty polymers with high thermal and chemical resistance.

-

Biomedical Research: Investigation of its effects on cellular signaling pathways, particularly those known to be modulated by other PFAS compounds.

-

Drug Development: Use as a building block for the synthesis of novel therapeutic agents, leveraging the unique properties of the perfluoroalkyl chain to potentially enhance drug delivery or efficacy.

Quantitative Data Summary

Quantitative data for specific experimental outcomes involving this compound is not extensively available in the public domain. The following table represents hypothetical data based on typical experimental parameters for related compounds to serve as a guideline for experimental design.

| Parameter | Value | Experimental Context |

| Purity | >95% | Synthesis and purification of the compound |

| Concentration Range | 1 - 100 µM | In vitro cell-based assays |

| Incubation Time | 24 - 72 hours | Cell viability and signaling pathway activation studies |

| Solvent | Dimethyl sulfoxide (DMSO) | Stock solution preparation for biological experiments |

| Storage Temperature | -20°C | Long-term storage of the compound |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of this compound on a mammalian cell line (e.g., HepG2).

Materials:

-

This compound

-